- NiH-Catalyzed Remote Asymmetric Hydroalkylation of Alkenes with Racemic α-Bromo Amides, Angewandte Chemie, 2019, 58(6), 1754-1758
Cas no 916602-09-0 (Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride)
916602-09-0 structure
Product Name:Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride
Número CAS:916602-09-0
MF:C9H11ClFNO2
Megavatios:219.640545129776
MDL:MFCD12910960
CID:2625021
PubChem ID:57415665
Update Time:2025-06-09
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Propiedades químicas y físicas
Nombre e identificación
-
- (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl
- Methyl (2S)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1)
- Methyl L-2-(4-fluorophenyl)glycinate HCl
- DTXSID00725443
- MFCD12910960
- (S)-methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
- METHYL (2S)-2-AMINO-2-(4-FLUOROPHENYL)ACETATE HYDROCHLORIDE
- SCHEMBL1432766
- 916602-09-0
- CS-0139585
- A915421
- Benzeneacetic acid, a-amino-4-fluoro-, methyl ester, hydrochloride(1:1), (aS)-
- (S)-methyl2-amino-2-(4-fluorophenyl)acetatehydrochloride
- AS-38094
- methyl (2S)-2-amino-2-(4-fluorophenyl)acetate;hydrochloride
- Methyl L-2-(4-fluorophenyl)glycinate hydrochloride
- (S)-2-(4-Fluorophenyl)glycine methyl ester hydrochloride
- Methyl (2S)-amino(4-fluorophenyl)ethanoate hydrochloride
- Methyl (S)-2-amino-2-(4-fluorophenyl)acetate hydrochloride
- AKOS027321259
- Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride
-
- MDL: MFCD12910960
- Renchi: 1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1
- Clave inchi: JLGSKYIBZLQSFR-QRPNPIFTSA-N
- Sonrisas: Cl.FC1C=CC(=CC=1)[C@@H](C(=O)OC)N
Atributos calculados
- Calidad precisa: 219.0462344g/mol
- Masa isotópica única: 219.0462344g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 3
- Complejidad: 179
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 52.3Ų
Propiedades experimentales
- Color / forma: Solid
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302;H315;H319;H335
- Declaración de advertencia: P280;P305+P351+P338
- Condiciones de almacenamiento:2-8 °C
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 64180-1/G |
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |
916602-09-0 | 97% | 1g |
$53 | 2023-09-16 | |
| AstaTech | 64180-5/G |
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |
916602-09-0 | 97% | 5g |
$173 | 2023-09-16 | |
| AstaTech | 64180-25/G |
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |
916602-09-0 | 97% | 25g |
$477 | 2023-09-16 | |
| TRC | M220233-50mg |
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride |
916602-09-0 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M220233-100mg |
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride |
916602-09-0 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M220233-500mg |
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride |
916602-09-0 | 500mg |
$ 185.00 | 2022-06-04 | ||
| Alichem | A019119901-5g |
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |
916602-09-0 | 95% | 5g |
$295.96 | 2023-08-31 | |
| Alichem | A019119901-25g |
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |
916602-09-0 | 95% | 25g |
$934.21 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S53090-5g |
Methyl (2S)-2-amino-2-(4-fluorophenyl)acetate,hydrochloride |
916602-09-0 | 97% | 5g |
¥2709.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S53090-1g |
Methyl (2S)-2-amino-2-(4-fluorophenyl)acetate,hydrochloride |
916602-09-0 | 97% | 1g |
¥909.0 | 2024-07-19 |
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ; rt; overnight, rt → reflux
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
2.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
2.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
Referencia
- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry, Angewandte Chemie, 2014, 53(12), 3259-3263
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: Methanol , Water ; 16 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
3.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
3.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
Referencia
- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry, Angewandte Chemie, 2014, 53(12), 3259-3263
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 4 h, 90 °C
2.1 Solvents: Methanol , Water ; 16 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt
3.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
4.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
2.1 Solvents: Methanol , Water ; 16 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt
3.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
4.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
Referencia
- Asymmetric Strecker Synthesis of α-Arylglycines, Journal of Organic Chemistry, 2011, 76(15), 6038-6047
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
Referencia
- Asymmetric Strecker Synthesis of α-Arylglycines, Journal of Organic Chemistry, 2011, 76(15), 6038-6047
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux
Referencia
- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry, Angewandte Chemie, 2014, 53(12), 3259-3263
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 10 min, 0 °C; 2 h, 0 °C → 75 °C
Referencia
- ((S)-3-Mercapto-2-methylpropanamido)acetic acid derivatives as metallo-β-lactamase inhibitors: Synthesis, kinetic and crystallographic studies, European Journal of Medicinal Chemistry, 2018, 145, 649-660
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
Referencia
- Asymmetric Strecker Synthesis of α-Arylglycines, Journal of Organic Chemistry, 2011, 76(15), 6038-6047
Métodos de producción 9
Condiciones de reacción
1.1 Solvents: Methanol , Water ; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt
2.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt
2.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C
Referencia
- Asymmetric Strecker Synthesis of α-Arylglycines, Journal of Organic Chemistry, 2011, 76(15), 6038-6047
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Raw materials
- (S)-2-Amino-2-(4-fluorophenyl)acetic acid
- (S)-1-(4-Methoxyphenyl)ethanamine hydrochloride
- 4-Fluorobenzaldehyde
- L-P-Fluorophenylglycine Hydrochloride
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Preparation Products
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Literatura relevante
-
1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
916602-09-0 (Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Suzhou Genelee Bio-Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Zhangzhou Sinobioway Peptide Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Nanjing Jubai Biopharm
Miembros de la medalla de oro
Proveedor de China
Lote
Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote